3-Tosylquinazolin-4(3H)-one 3-Tosylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 5465-78-1
VCID: VC15893775
InChI: InChI=1S/C15H12N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3
SMILES:
Molecular Formula: C15H12N2O3S
Molecular Weight: 300.3 g/mol

3-Tosylquinazolin-4(3H)-one

CAS No.: 5465-78-1

Cat. No.: VC15893775

Molecular Formula: C15H12N2O3S

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

3-Tosylquinazolin-4(3H)-one - 5465-78-1

Specification

CAS No. 5465-78-1
Molecular Formula C15H12N2O3S
Molecular Weight 300.3 g/mol
IUPAC Name 3-(4-methylphenyl)sulfonylquinazolin-4-one
Standard InChI InChI=1S/C15H12N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-10-16-14-5-3-2-4-13(14)15(17)18/h2-10H,1H3
Standard InChI Key WPJNHZDJFRLNSG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C3C2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic quinazolin-4(3H)-one system fused with a benzene ring. The tosyl group (SO2C6H4CH3-\text{SO}_2-\text{C}_6\text{H}_4-\text{CH}_3) at the N-3 position introduces steric bulk and electronic effects that enhance stability and binding affinity to biological targets . Key spectroscopic features include:

  • FT-IR: Sulfone absorption bands at 1315 cm1^{-1} (S=O\text{S=O} asymmetric stretch) and 1145 cm1^{-1} (S=O\text{S=O} symmetric stretch) .

  • NMR: 1H^1\text{H}-NMR signals at δ 12.96 ppm (amide O-H) and δ 2.42 ppm (methyl protons of the tosyl group) .

Synthetic Pathways

The synthesis of 3-tosylquinazolin-4(3H)-one typically involves nucleophilic substitution reactions. A modified protocol from 7-chloro-6-nitroquinazolin-4(3H)-one (I\text{I}) and sodium p-toluenesulfinate (II\text{II}) yields 6-nitro-7-tosylquinazolin-4(3H)-one (III\text{III}) in 81.7% yield (Scheme 1) :

C7H4ClN3O3+NaSO2C6H4CH3Acetone, ΔC15H12N3O5S+NaCl\text{C}_7\text{H}_4\text{ClN}_3\text{O}_3 + \text{NaSO}_2\text{C}_6\text{H}_4\text{CH}_3 \xrightarrow{\text{Acetone, Δ}} \text{C}_{15}\text{H}_{12}\text{N}_3\text{O}_5\text{S} + \text{NaCl}

This method avoids O-alkylation side reactions, ensuring high regioselectivity . Alternative routes involve alkylation of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl bromoacetate, followed by hydrazide formation .

Biological Activities and Therapeutic Applications

Anticancer Activity

3-Tosylquinazolin-4(3H)-one derivatives exhibit potent cytotoxicity against cancer cells by inhibiting tyrosine kinases critical for proliferation (Table 1) :

Kinase TargetIC50_{50} (µM)Inhibition Type
CDK20.20 ± 0.02ATP non-competitive (Type II)
EGFR0.35 ± 0.04ATP competitive (Type I)
HER20.28 ± 0.03ATP non-competitive (Type II)
VEGFR21.45 ± 0.12Mixed inhibition

Mechanism: Molecular docking studies reveal that the tosyl group occupies hydrophobic pockets adjacent to ATP-binding sites, disrupting kinase activation . For example, compound 3i (a hydrazide derivative) binds to CDK2’s allosteric site, inducing conformational changes that impair substrate recognition .

Antimicrobial and Anti-Inflammatory Effects

While limited data exist for the parent compound, analogues demonstrate:

  • Antimicrobial: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) via membrane disruption.

  • Anti-inflammatory: Suppression of NF-κB and COX-2 pathways in murine macrophages (IC50_{50} = 18 µM).

Structure-Activity Relationships (SAR)

Role of Substituents

  • N-3 Tosyl Group: Essential for kinase inhibition; removal reduces CDK2 binding by >90% .

  • Nitro Groups: 6-Nitro derivatives (e.g., 6-nitro-7-tosylquinazolin-4(3H)-one) enhance solubility and target affinity .

  • Halogenation: 6-Fluoro substitutions improve cytotoxicity against A2780 cells (IC50_{50} = 0.15 µM vs. 0.84 µM for non-fluorinated analogues) .

Comparative Analysis of Quinazolinone Derivatives

Table 2 contrasts 3-tosylquinazolin-4(3H)-one with structurally related compounds:

CompoundKey FeaturesIC50_{50} (MCF-7)
Quinazolin-4(3H)-oneUnsubstituted core>10 µM
6-Nitro derivativeEnhanced electron-withdrawing effects0.22 µM
7-Tosyl derivativeAlternative sulfonyl positioning0.45 µM

Pharmacokinetic and Toxicity Profiles

In Silico Predictions

Computational models suggest favorable drug-likeness:

  • LogP: 2.1 (optimal for blood-brain barrier penetration).

  • Bioavailability: 85% due to low polar surface area (PSA = 78 Ų).

Toxicity Concerns

While the compound shows negligible antimicrobial activity—reducing off-target effects—prolonged exposure in hepatocytes induces mild CYP3A4 activation .

Future Directions and Challenges

Optimization Strategies

  • Prodrug Design: Masking the sulfone group to enhance oral bioavailability.

  • Combination Therapy: Synergy with cisplatin in ovarian cancer models (preliminary additive effect observed) .

Clinical Translation Barriers

  • Solubility: Aqueous solubility <0.1 mg/mL necessitates nanoparticle formulations.

  • Metabolic Stability: Rapid glucuronidation in hepatic microsomes (t1/2_{1/2} = 12 min).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator